MC-MMAF
Overview
Description
Maleimidocaproyl monomethylauristatin F (McMMAF) is a synthetic compound used primarily as a drug-linker in antibody-drug conjugates (ADCs). It is a potent tubulin polymerization inhibitor, which means it can disrupt the formation of microtubules, essential components of the cell’s cytoskeleton. This disruption leads to cell cycle arrest and apoptosis, making McMMAF a valuable tool in cancer therapy .
Mechanism of Action
Target of Action
Mafodotin, also known as Belantamab Mafodotin, is an afucosylated monoclonal antibody that primarily targets the B-cell maturation antigen (BCMA) on the surface of malignant plasma cells . BCMA is highly expressed on the plasma cell surface, making it a promising target for therapeutic strategies .
Mode of Action
Mafodotin interacts with its target, BCMA, through a multimodal mechanism of action. Upon administration, the anti-BCMA antibody moiety selectively binds to BCMA on tumor cell surfaces . Once internalized, the cytotoxic agent monomethyl auristatin F (MMAF) is released . MMAF inhibits microtubule polymerization, leading to cell cycle arrest and inducing tumor cell apoptosis . Additionally, the afucosylation of the Fc region of the monoclonal antibody enhances binding to the Fc region, which enhances antibody-dependent cellular cytotoxicity and phagocytosis .
Biochemical Pathways
The primary biochemical pathway affected by Mafodotin involves the disruption of microtubule dynamics. MMAF, the cytotoxic agent linked to the antibody, binds to tubulin and inhibits its polymerization . This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in the tumor cells .
Pharmacokinetics
The pharmacokinetics of Mafodotin have been studied in clinical trials. The drug is administered intravenously, and its clearance is time-varying . Although the pharmacokinetic profiles varied among patients, individual exposures overlapped with previous results in Western populations . More detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) properties, are needed to fully understand the bioavailability and systemic effects of Mafodotin.
Result of Action
The primary result of Mafodotin’s action is the induction of apoptosis in tumor cells. By disrupting microtubule dynamics and causing cell cycle arrest, Mafodotin leads to the death of BCMA-expressing multiple myeloma cells . In addition to direct cell killing, Mafodotin also enhances immune effector cell-dependent mechanisms of action, such as antibody-dependent cellular cytotoxicity and phagocytosis .
Action Environment
The efficacy and safety of Mafodotin can be influenced by various environmental factors. For instance, patient characteristics such as age, renal function, and cytogenetic risk can impact the drug’s effectiveness and tolerability . Additionally, the number of prior lines of therapy and the patient’s exposure to other treatments can also affect the response to Mafodotin
Biochemical Analysis
Biochemical Properties
Belantamab mafodotin plays a crucial role in biochemical reactions by targeting BCMA, a receptor expressed on multiple myeloma cells. The compound interacts with several biomolecules, including BCMA and MMAF. The antibody moiety of belantamab mafodotin binds to BCMA on the surface of myeloma cells, facilitating the internalization of the ADC. Once inside the cell, the MMAF component disrupts microtubule formation, leading to cell cycle arrest and apoptosis .
Cellular Effects
Belantamab mafodotin exerts significant effects on various cell types and cellular processes. In multiple myeloma cells, it induces cell cycle arrest and apoptosis through the disruption of microtubules by MMAF. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. The binding of belantamab mafodotin to BCMA triggers antibody-dependent cellular cytotoxicity (ADCC) and phagocytosis (ADCP), enhancing the immune response against myeloma cells .
Molecular Mechanism
The molecular mechanism of belantamab mafodotin involves several key steps. The antibody component binds to BCMA on the surface of myeloma cells, leading to the internalization of the ADC. Inside the cell, the MMAF component is released and binds to tubulin, inhibiting microtubule polymerization. This disruption of microtubules results in cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, the afucosylation of the Fc region of the antibody enhances its binding to Fcγ receptors, promoting ADCC and ADCP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of belantamab mafodotin change over time. The compound demonstrates stability and retains its cytotoxic activity over extended periods. Long-term exposure to belantamab mafodotin can lead to the development of resistance in some myeloma cells. Studies have shown that the degradation of the ADC and the release of MMAF occur gradually, maintaining its cytotoxic effects over time .
Dosage Effects in Animal Models
The effects of belantamab mafodotin vary with different dosages in animal models. At lower doses, the compound effectively reduces tumor burden without significant toxicity. At higher doses, belantamab mafodotin can cause adverse effects, including ocular toxicity and thrombocytopenia. These toxic effects are dose-dependent and can be managed by adjusting the dosage and treatment schedule .
Metabolic Pathways
Belantamab mafodotin is involved in several metabolic pathways. The compound is metabolized primarily through proteolytic degradation, leading to the release of MMAF. The metabolic pathways involve enzymes such as proteases and lysosomal enzymes that facilitate the breakdown of the ADC. The released MMAF then exerts its cytotoxic effects by binding to tubulin and inhibiting microtubule polymerization .
Transport and Distribution
The transport and distribution of belantamab mafodotin within cells and tissues are mediated by its antibody component. The antibody binds to BCMA on the surface of myeloma cells, facilitating the internalization of the ADC. Once inside the cell, the ADC is transported to lysosomes, where it is degraded, releasing MMAF. The distribution of belantamab mafodotin is influenced by factors such as the expression levels of BCMA and the presence of Fcγ receptors .
Subcellular Localization
Belantamab mafodotin localizes primarily to lysosomes within myeloma cells. The targeting signals and post-translational modifications of the antibody component direct the ADC to lysosomes, where it is degraded, releasing MMAF. The subcellular localization of belantamab mafodotin is crucial for its cytotoxic activity, as the release of MMAF within lysosomes ensures its effective delivery to the target cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
McMMAF is synthesized by conjugating monomethylauristatin F (MMAF) with a maleimidocaproyl (mc) linker. The synthesis involves several steps:
Activation of MMAF: MMAF is first activated by reacting with a suitable activating agent.
Conjugation with mc Linker: The activated MMAF is then conjugated with the mc linker under controlled conditions to form McMMAF.
Industrial Production Methods
In industrial settings, the production of McMMAF involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous monitoring and adjustments to reaction conditions .
Chemical Reactions Analysis
Types of Reactions
McMMAF undergoes several types of chemical reactions, including:
Hydrolysis: The mc linker can be hydrolyzed under acidic or basic conditions.
Reduction: The disulfide bonds in the conjugate can be reduced to release the active MMAF.
Substitution: The maleimide group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute acids or bases at controlled temperatures.
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as thiols are commonly used for substitution reactions.
Major Products Formed
Hydrolysis: Results in the cleavage of the mc linker, releasing MMAF.
Reduction: Produces free MMAF and the reduced form of the linker.
Substitution: Forms substituted maleimide derivatives.
Scientific Research Applications
McMMAF has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Similar Compounds
Monomethylauristatin E (MMAE): Another auristatin derivative used in ADCs. Unlike McMMAF, MMAE is linked via a cleavable linker, allowing for rapid release inside the target cell.
Maytansinoids: A class of microtubule inhibitors similar to auristatins, used in ADCs for cancer therapy.
Calicheamicins: Potent DNA-damaging agents used in ADCs, differing in their mechanism of action compared to auristatins.
Uniqueness of McMMAF
McMMAF is unique due to its non-cleavable mc linker, which provides stability in the bloodstream and ensures that the active drug is only released inside the target cell. This reduces off-target effects and enhances the therapeutic index of ADCs containing McMMAF .
Properties
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76N6O11/c1-12-32(6)44(37(65-10)29-41(59)54-27-19-22-36(54)45(66-11)33(7)46(60)50-35(49(63)64)28-34-20-15-13-16-21-34)53(9)48(62)42(30(2)3)51-47(61)43(31(4)5)52(8)38(56)23-17-14-18-26-55-39(57)24-25-40(55)58/h13,15-16,20-21,24-25,30-33,35-37,42-45H,12,14,17-19,22-23,26-29H2,1-11H3,(H,50,60)(H,51,61)(H,63,64)/t32-,33+,35-,36-,37+,42-,43-,44-,45+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFNVPGICPYLJV-YTVPMEHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76N6O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863971-19-1 | |
Record name | Mafodotin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863971191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 863971-19-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAFODOTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O19V2N6W9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of mafodotin?
A1: Mafodotin (monomethyl auristatin F, MMAF) is a microtubule inhibitor. It exerts its cytotoxic effect by binding to microtubules, disrupting microtubule polymerization and dynamics, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
Q2: How does mafodotin differ from traditional chemotherapy agents that target microtubules?
A2: Mafodotin is typically conjugated to a monoclonal antibody, forming an antibody-drug conjugate (ADC). This conjugation allows for targeted delivery of mafodotin to specific cells, minimizing off-target toxicity.
Q3: Can you elaborate on the targeted delivery of mafodotin via antibody-drug conjugates (ADCs)?
A3: ADCs like belantamab mafodotin utilize a specific antibody to recognize and bind to a protein highly expressed on the surface of target cells. For instance, belantamab targets B-cell maturation antigen (BCMA), prevalent on multiple myeloma cells [, , ]. This binding triggers internalization of the ADC, releasing mafodotin inside the targeted cell and leading to cell death [, , ].
Q4: What is known about the structure of mafodotin?
A4: While the provided research articles don't delve into the specific spectroscopic data of mafodotin, they highlight its structure as a synthetic molecule composed of a monomethyl auristatin F (MMAF) payload linked to a monoclonal antibody through a protease-resistant maleimidocaproyl linker [, , ]. This linker is crucial for maintaining stability and ensuring the release of active mafodotin specifically within target cells [].
Q5: What types of cancers are currently being investigated as potential targets for mafodotin-based ADCs?
A5: Mafodotin-based ADCs are being investigated in various hematologic malignancies. Belantamab mafodotin has demonstrated efficacy in treating relapsed/refractory multiple myeloma (RRMM) [, , , , , , , ]. Denintuzumab mafodotin, another ADC utilizing mafodotin, is being explored for B-cell non-Hodgkin lymphoma and B-cell acute lymphoblastic leukemia [, ].
Q6: How is the efficacy of mafodotin-based ADCs evaluated in preclinical and clinical settings?
A6: In preclinical studies, in vitro assays assess the cytotoxic activity of mafodotin-based ADCs against various cancer cell lines [, , , ]. In vivo efficacy is evaluated using xenograft mouse models, where the growth inhibition of human tumor cells in mice treated with the ADC is measured [, ]. Clinical trials, on the other hand, primarily evaluate the overall response rate, progression-free survival, and overall survival in patients receiving the ADC [, , , , , , , , , ].
Q7: What are the key findings regarding the efficacy of belantamab mafodotin in treating RRMM?
A7: Clinical trials have shown that single-agent belantamab mafodotin achieves clinically meaningful responses in heavily pretreated RRMM patients [, , , , , , ]. The DREAMM-2 trial demonstrated an overall response rate of 32% in patients receiving 2.5 mg/kg of belantamab mafodotin every 3 weeks [, , ]. Importantly, responses were found to be durable, with a median duration of response of 11 months [, ].
Q8: What are the main safety concerns associated with mafodotin-based ADCs?
A8: The primary safety concern associated with mafodotin-based ADCs is ocular toxicity [, , , , , , , , , ]. This often manifests as keratopathy, characterized by corneal epithelial changes like superficial punctate keratopathy or microcyst-like formations [, , ]. Other ocular side effects include blurred vision, dry eye, and decreased visual acuity [, , , ].
Q9: How is ocular toxicity managed in patients receiving mafodotin-based therapy?
A9: Management of ocular toxicity primarily involves dose modifications, including treatment delays and dose reductions [, , , , ]. Topical steroids and lubricating eye drops are also employed to alleviate symptoms and promote healing [, ]. Importantly, most patients experiencing ocular toxicity recover on treatment with appropriate management [, , ].
Q10: Are there any ongoing efforts to mitigate ocular toxicity associated with mafodotin-based ADCs?
A10: Yes, research is exploring strategies to mitigate ocular toxicity. The DREAMM-14 trial, for instance, is investigating alternative dosing regimens and schedules of belantamab mafodotin to minimize corneal events without compromising efficacy [].
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